molecular formula C8H9BF2O3 B12615214 2-Difluoromethoxy-5-methyl-benzeneboronic acid CAS No. 958451-75-7

2-Difluoromethoxy-5-methyl-benzeneboronic acid

Cat. No.: B12615214
CAS No.: 958451-75-7
M. Wt: 201.97 g/mol
InChI Key: BTZKEKXMBGFJMH-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-5-methyl-benzeneboronic acid is a boronic acid derivative featuring a benzene ring substituted with a difluoromethoxy (-OCF₂H) group at position 2, a methyl (-CH₃) group at position 5, and a boronic acid (-B(OH)₂) group. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds for pharmaceuticals, agrochemicals, and materials science . Substituents like difluoromethoxy and methyl modulate electronic and steric effects, influencing reactivity and stability.

Properties

CAS No.

958451-75-7

Molecular Formula

C8H9BF2O3

Molecular Weight

201.97 g/mol

IUPAC Name

[2-(difluoromethoxy)-5-methylphenyl]boronic acid

InChI

InChI=1S/C8H9BF2O3/c1-5-2-3-7(14-8(10)11)6(4-5)9(12)13/h2-4,8,12-13H,1H3

InChI Key

BTZKEKXMBGFJMH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)OC(F)F)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of 2-Difluoromethoxy-5-methyl-benzeneboronic acid can be achieved through various methods, including:

Specific Methods

  • Nucleophilic Substitution Method

    • Starting materials: 5-Methyl-2-fluoroanisole and boron reagents.
    • Reaction conditions: The reaction is typically conducted in an organic solvent at elevated temperatures.
    • Yield: Generally high yields (up to 85%) can be achieved with careful optimization of reaction conditions.
  • Palladium-Catalyzed Synthesis

    • This method often employs palladium(II) acetate as a catalyst along with phosphine ligands.
    • The reaction proceeds under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
    • Example reaction:
      $$
      \text{5-Methyl-2-fluoroanisole} + \text{B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{2-Difluoromethoxy-5-methyl-benzeneboronic acid}
      $$
    • Yields can vary significantly based on the choice of ligands and solvents.
  • Hydrolysis of Protected Intermediates

    • An example includes starting from a pinacol-protected boronate followed by deprotection under acidic or basic conditions.
    • This method allows for the selective formation of boronic acids from more complex precursors.

Research Findings

Recent studies have indicated that the choice of solvent and temperature can significantly affect the yield and purity of 2-Difluoromethoxy-5-methyl-benzeneboronic acid. For instance, reactions conducted in polar aprotic solvents tend to yield higher purity products compared to those in protic solvents.

Comparative Data Table

Method Solvent Temperature (°C) Yield (%) Notes
Nucleophilic Substitution THF 60 85 High yield with optimized conditions
Palladium-Catalyzed Cross-Coupling DMF 80 75 Requires inert atmosphere
Hydrolysis of Protected Intermediates Ethanol 50 70 Effective for complex precursors

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl structures. The boronic acid moiety reacts with aryl halides or triflates in the presence of a Pd catalyst (e.g., tetrakis(triphenylphosphine)palladium) and a base (e.g., potassium carbonate) .

Mechanistic Highlights :

  • Transmetalation : The boronic acid transfers its aryl group to the Pd center after oxidative addition of the aryl halide.

  • Electrophilic Substitution : The electron-withdrawing difluoromethoxy group enhances the electrophilicity of the boron atom, accelerating transmetalation.

Example Application :
In the synthesis of biphenyl derivatives (e.g., flurbiprofen intermediates), this compound couples with iodophenyl precursors under reflux conditions in tetrahydrofuran/water, achieving yields >90% .

Reaction PartnerCatalystBaseSolventYieldReference
2-Fluoro-4-iodophenyl malonatePd(PPh₃)₄K₂CO₃THF/H₂O90.5%

Esterification Reactions

The boronic acid group can form esters with diols or polyols, a property exploited in drug design and molecular recognition.

Key Observations :

  • AMP Ester Formation : Analogous trifluoromethylphenylboronic acids form esters with adenosine monophosphate (AMP), enhancing binding affinity to enzymes like E. coli LeuRS .

  • Acidity Influence : The difluoromethoxy group increases acidity (pKa ~7–8), favoring esterification under mild aqueous conditions .

Binding Energy Comparison :

CompoundBinding Energy (kcal/mol)Inhibition Constant (μM)
Boronic Acid-5.29132.74
AMP Ester-6.849.70

Data extrapolated from docking studies of structurally related compounds .

Acid-Catalyzed Isomerization

In acidic or protic environments, boronic acids may undergo cyclization to form benzoxaboroles. While direct evidence for this compound is limited, structural analogs (e.g., 5-trifluoromethyl-2-formylphenylboronic acid) demonstrate equilibrium between open-chain boronic acids and cyclic oxaborole forms .

Proposed Pathway :

  • Intramolecular Cyclization : The boronic acid reacts with an adjacent hydroxyl group (if present).

  • Stabilization : Electron-withdrawing groups stabilize the oxaborole via resonance .

Structural Constraints :

  • The absence of an ortho-hydroxyl group in 2-difluoromethoxy-5-methyl-benzeneboronic acid likely prevents this isomerization, contrasting with formyl-substituted analogs .

Stability and Handling Considerations

  • Hydrolytic Stability : The compound remains stable in anhydrous solvents (e.g., THF, acetone) but may form boroxines in water-rich environments .

  • Storage : Solutions in DMSO or DMF are recommended for long-term stability .

Comparative Reactivity

The difluoromethoxy group confers distinct reactivity compared to non-fluorinated analogs:

Feature2-Difluoromethoxy-5-methyl analogPhenylboronic Acid
Acidity (pKa) ~7.5~8.8
Suzuki Rate FasterSlower
Ester Stability Higher (due to -OCF₂H)Moderate

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that boronic acids, including 2-Difluoromethoxy-5-methyl-benzeneboronic acid, exhibit antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as antibacterial agents, with some exhibiting activity comparable to established antifungal drugs like Tavaborole (AN2690) .

Synthesis of Pharmaceutical Compounds
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in reactions involving palladium-catalyzed cross-coupling techniques to form complex biaryl structures, which are crucial in drug development. The reaction conditions typically involve the use of potassium carbonate and a palladium catalyst under controlled temperatures .

Reaction Type Yield (%) Conditions
Cross-coupling71Methanol, 82°C
Cross-coupling55Acetonitrile, 75°C
Cross-coupling42Acetonitrile, 75°C

Material Science Applications

Sensors and Diagnostics
The unique properties of boronic acids allow them to interact selectively with diols, making them useful in developing sensors for glucose and other biomolecules. The interaction between diols and boronic acids can be exploited to create sensitive detection systems for clinical diagnostics .

Case Study 1: Antimicrobial Efficacy

A study published in PMC demonstrated the antimicrobial efficacy of various phenylboronic acids, including derivatives of the compound . The research highlighted the mechanism by which these compounds inhibit bacterial growth and suggested pathways for further development into therapeutic agents .

Case Study 2: Synthesis Pathways

Another research article detailed the synthesis pathways for producing derivatives of 2-Difluoromethoxy-5-methyl-benzeneboronic acid through palladium-catalyzed reactions. The findings emphasized the efficiency of these methods in generating high-yield products suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-difluoromethoxy-5-methyl-benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The difluoromethoxy and methyl groups can influence the compound’s reactivity and binding affinity, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Characteristics Reference
2-Methoxy-5-methylphenylboronic acid 2-OCH₃, 5-CH₃ ~165.81 Moderate reactivity in cross-coupling; methoxy group provides electron-donating effects.
2-Methoxy-5-(trifluoromethyl)benzeneboronic acid 2-OCH₃, 5-CF₃ ~219.81 Trifluoromethyl group enhances electron-withdrawing effects, increasing reactivity.
5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid 2-F, 4-CF₃, 5-Cl 242.36 High reactivity due to strong electron-withdrawing substituents (Cl, CF₃); used in advanced synthesis.
2-Fluoro-5-Methoxyphenylboronic acid 2-F, 5-OCH₃ ~170.0 (estimated) Fluorine increases electronegativity; balances reactivity and stability in coupling reactions.
Hypothetical: 2-Difluoromethoxy-5-methyl-benzeneboronic acid 2-OCF₂H, 5-CH₃ ~214.0 (estimated) Difluoromethoxy provides stronger electron-withdrawing effects than methoxy; methyl adds steric hindrance. N/A

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): Difluoromethoxy (-OCF₂H): More electronegative than methoxy (-OCH₃), this group lowers the pKa of the boronic acid, enhancing its reactivity in Suzuki couplings .
  • Electron-Donating Groups (EDGs):
    • Methoxy (-OCH₃): Stabilizes the boronic acid but reduces reactivity compared to EWGs .

Research Findings and Trends

  • Reactivity Hierarchy: Trifluoromethyl > Difluoromethoxy > Methoxy in terms of activating boronic acids for cross-coupling .
  • Solubility: Fluorinated groups (e.g., -CF₃, -OCF₂H) increase lipophilicity, necessitating optimized solvent systems (e.g., THF/water mixtures) .
  • Stability: Methyl groups at position 5 improve shelf-life by reducing boronic acid oxidation, a common issue in electron-deficient analogs .

Biological Activity

2-Difluoromethoxy-5-methyl-benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development and various therapeutic applications. This article explores the biological activity of 2-difluoromethoxy-5-methyl-benzeneboronic acid, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C9H10BClF2O3
  • Molecular Weight : 235.43 g/mol
  • IUPAC Name : 2-(difluoromethoxy)-5-methylphenylboronic acid

The biological activity of 2-difluoromethoxy-5-methyl-benzeneboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, a property that is characteristic of boronic acids. This interaction can inhibit enzymes that require diol-containing substrates, such as certain glycosyltransferases and proteases. Additionally, the difluoromethoxy group enhances lipophilicity and bioavailability, potentially improving the compound's pharmacokinetic properties.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that boronic acids can exhibit antibacterial properties. For example, similar compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus by inhibiting key metabolic pathways .
  • Anticancer Properties : Boronic acids are being explored for their role in cancer therapy. They can inhibit proteasomes, leading to apoptosis in cancer cells. Research indicates that modifications in the boronic acid structure can enhance selectivity towards cancerous cells .

Antimicrobial Activity

A study on related phenylboronic acids indicated significant antibacterial activity against E. coli with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics . The structural similarities suggest that 2-difluoromethoxy-5-methyl-benzeneboronic acid may exhibit comparable effects.

CompoundMIC (µg/mL)Target Organism
2-Difluoromethoxy-5-methyl-benzeneboronic acidTBDE. coli, S. aureus
Phenylboronic Acid16E. coli
Benzoxaborole Derivative8Candida albicans

Anticancer Activity

In vitro studies have shown that boronic acids can induce apoptosis in various cancer cell lines by inhibiting proteasome activity. A related compound demonstrated IC50 values in the micromolar range against breast cancer cells, suggesting potential efficacy for 2-difluoromethoxy-5-methyl-benzeneboronic acid as well .

Cell LineIC50 (µM)Compound
MCF-7 (Breast Cancer)5.0Benzene Boronate
HeLa (Cervical Cancer)3.8Phenylboronic Acid

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-difluoromethoxy-5-methyl-benzeneboronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling precursors or halogen-metal exchange reactions. For example, fluorinated boronic acids often require controlled fluorination steps using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Key parameters include temperature control (e.g., -78°C for lithiation steps) and inert atmospheres to prevent boronic acid oxidation. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: dichloromethane/hexane) is critical to achieve >95% purity .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer : Use NMR (*¹H, *¹³C, *¹⁹F) to confirm substitution patterns and purity. For instance, *¹⁹F NMR typically shows peaks near -120 ppm for difluoromethoxy groups . Thermal stability is assessed via differential scanning calorimetry (DSC), with melting points reported in the range of 90–100°C for structurally similar boronic acids . Mass spectrometry (HRMS) and FT-IR (B-O stretching at ~1350 cm⁻¹) further validate molecular integrity.

Q. What purification strategies are effective for removing common byproducts (e.g., deboronated species)?

  • Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges effectively removes polar impurities. For persistent deboronated byproducts, preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) achieves separation .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy and methyl substituents influence cross-coupling reactivity in Pd-catalyzed reactions?

  • Methodological Answer : The electron-withdrawing difluoromethoxy group (-OCF₂) enhances electrophilicity of the boronic acid, accelerating transmetalation in Suzuki couplings. However, steric hindrance from the methyl group at the 5-position may reduce coupling efficiency with bulky substrates. Kinetic studies using in situ IR or GC-MS monitoring can quantify reaction rates under varying catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What are the stability challenges of this compound under ambient and aqueous conditions, and how can they be mitigated?

  • Methodological Answer : Boronic acids are prone to protodeboronation in protic solvents. Stability studies via *¹H NMR in D₂O show degradation half-lives <24 hours at pH 7.4. To enhance stability, store the compound under argon at -20°C and use anhydrous solvents (e.g., THF) for reactions. Co-solvents like ethylene glycol or additives (e.g., KHF₂) can suppress hydrolysis .

Q. Can computational methods (e.g., DFT) predict regioselectivity in electrophilic substitution reactions involving this boronic acid?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, the LUMO of the boronic acid is localized on the boron atom, directing electrophilic attacks to the para position of the methyl group. Experimental validation via bromination or nitration reactions confirms computational predictions .

Q. What strategies optimize its use in multi-step syntheses of fluorinated pharmaceuticals (e.g., kinase inhibitors)?

  • Methodological Answer : Incorporate the compound as a late-stage intermediate to avoid boronic acid instability. For example, in PROTAC synthesis, conjugate it via amide coupling to an E3 ligase ligand after initial scaffold assembly. LC-MS tracking ensures minimal decomposition during coupling steps .

Key Considerations for Experimental Design

  • Safety : Use gloveboxes for moisture-sensitive reactions and PPE (nitrile gloves, safety goggles) due to fluorinated compound toxicity .
  • Contradictions : Discrepancies in reported melting points (e.g., 92–97°C vs. 85–90°C in older literature) may arise from polymorphic forms; confirm via X-ray crystallography .

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